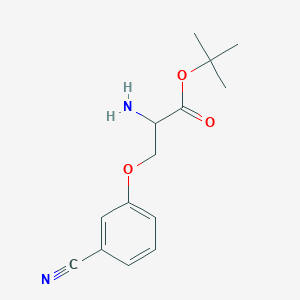

Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate

Description

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)12(16)9-18-11-6-4-5-10(7-11)8-15/h4-7,12H,9,16H2,1-3H3 |

InChI Key |

SFHBYWOTHFHZQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(COC1=CC=CC(=C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis involves:

- Formation of the amino acid backbone with the 3-cyanophenoxy substituent.

- Protection of the amino group, often by tert-butyl ester formation.

- Introduction of the cyanophenoxy moiety via nucleophilic aromatic substitution or coupling reactions.

Esterification and Protection

A common approach starts from 2-amino-3-(3-cyanophenoxy)propanoic acid or its derivatives, which undergo esterification with tert-butanol derivatives or tert-butyl chloroformate to yield the tert-butyl ester. The process is often catalyzed or facilitated by bases such as N-methylmorpholine or potassium carbonate in an organic solvent like dichloromethane or ethyl acetate, maintaining low temperatures (-40°C to 25°C) to control reaction rates and selectivity.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Thionyl chloride + Methanol | Reflux, ~65°C | 90-95 | Conversion of acid to methyl ester |

| Protection (tert-butyl ester) | tert-Butyl chloroformate + base (e.g., N-methylmorpholine) | -40°C to 25°C | 85-90 | Controlled addition to avoid side reactions |

The esterification step can be followed by purification via extraction and drying over sodium sulfate, with yields typically above 90%.

Introduction of the 3-Cyanophenoxy Group

The 3-cyanophenoxy substituent is introduced by nucleophilic aromatic substitution or via coupling reactions involving 3-cyanophenol derivatives and appropriate halogenated amino acid intermediates. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane, often in the presence of bases like potassium carbonate or sodium hydride to generate the phenoxide ion, which then attacks the electrophilic center on the amino acid derivative.

Deprotection and Purification

If protecting groups other than tert-butyl are used during synthesis (e.g., tetrahydropyranyl (THP) groups), a sequential deprotection strategy is employed. For instance, removal of THP groups followed by tert-butyl ester cleavage is optimized by using acid catalysts such as sulfuric acid or trifluoroacetic acid under controlled conditions to maximize yield and purity. A two-step deprotection protocol with design of experiment (DOE) optimization has been reported to improve yields up to 86%.

Detailed Synthetic Example from Patent Literature

A representative synthesis from US Patent 6,448,228 B1 outlines the preparation of related amino acid esters with aryl substituents, which can be adapted for this compound:

Preparation of Amino Acid Ester:

- Starting from 3-amino-3-(4-chlorophenyl)propanoic acid, esterification with methanol and thionyl chloride yields methyl ester.

- Purification involves extraction and basification steps to isolate the amino ester.

Coupling with Isobutyl Chloroformate:

- In the presence of N-methylmorpholine and at low temperature (-15°C to -40°C), isobutyl chloroformate is added to activate the acid.

- Subsequent addition of the amino ester leads to the formation of the desired protected amino acid derivative.

Adaptation for tert-Butyl Ester:

- Replacing methyl esters with tert-butyl esters can be achieved by using tert-butyl chloroformate or tert-butanol under acidic or basic catalysis.

The reaction conditions emphasize temperature control and stoichiometric balance to maximize yield and stereochemical integrity.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature Range | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Amino acid ester formation | Thionyl chloride + methanol | Methanol | Reflux (~65°C) | 90-95 | Methyl ester intermediate |

| Protection with tert-butyl | tert-Butyl chloroformate + N-methylmorpholine | Dichloromethane | -40°C to 25°C | 85-90 | Esterification with tert-butyl group |

| Introduction of cyanophenoxy | 3-Cyanophenol + base (K2CO3 or NaH) | DMF or DCM | Room temperature | 70-80 | Nucleophilic aromatic substitution |

| Deprotection (if applicable) | Sulfuric acid or trifluoroacetic acid | Various | Ambient to 50°C | ~86 | Two-step protocol for high yield |

Research Discoveries and Optimization Insights

High-Throughput Screening: Studies have shown that acid catalysts such as sulfuric acid can replace more expensive or hazardous acids (e.g., TsOH) in deprotection steps, improving cost efficiency and environmental impact without sacrificing yield.

Sequential Deprotection: Decoupling protecting group removal steps avoids byproduct interference, significantly enhancing overall yield and purity.

Temperature Control: Maintaining low temperatures during esterification and coupling reactions prevents side reactions and racemization, preserving the compound's stereochemistry.

Green Chemistry Approaches: Use of single solvents for multiple steps and minimizing chromatographic purification contributes to greener and more scalable processes.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Ester Group

The tert-butyl ester group in this compound is susceptible to acidic or basic hydrolysis, a common strategy for deprotection in synthetic chemistry. For example:

-

Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyl group, yielding the corresponding carboxylic acid .

-

Basic Hydrolysis : Use of sodium hydroxide (NaOH) in aqueous methanol can cleave the ester to generate the carboxylate salt .

Reagents and Conditions

Amino Group Functionalization

The primary amine in the molecule can participate in nucleophilic reactions:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields amide derivatives .

-

Carbamate Formation : Coupling with chloroformates (e.g., benzyl chloroformate) generates carbamate-protected intermediates .

Example Reaction

tert-Butyl 2-amino-3-(3-cyanophenoxy)propanoate + Acetyl chloride → tert-Butyl 2-acetamido-3-(3-cyanophenoxy)propanoate

Cyanophenoxy Group Reactivity

The 3-cyanophenoxy substituent may undergo:

-

Nucleophilic Aromatic Substitution : Under strongly basic conditions (e.g., K₂CO₃/DMF), the cyano group can act as a meta-directing group, enabling substitution at the para position relative to the oxygen .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the cyano group to an amine, forming tert-butyl 2-amino-3-(3-aminophenoxy)propanoate .

Key Data

| Reaction | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Cyano reduction | 10% Pd/C, H₂ (1 atm) | 85–90% | |

| Substitution | K₂CO₃, DMF, 80°C | 60–70% |

Ester Group Transformations

The tert-butyl ester can be transesterified under specific conditions:

-

Alcohol Exchange : Reaction with methanol in the presence of HCl gas produces methyl 2-amino-3-(3-cyanophenoxy)propanoate .

Conditions

Stability Under Physiological Conditions

Studies on structurally similar tert-butyl esters (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters) suggest limited hydrolysis in neutral aqueous environments but accelerated degradation under acidic or enzymatic conditions .

Hydrolysis Rates

| pH | Half-Life (t₁/₂) |

|---|---|

| 7.4 | >48 hours |

| 2.0 | 6–8 hours |

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate with four analogous compounds, focusing on structural variations, synthetic methods, and physicochemical properties.

Tert-butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p)

- Structure : Features a benzofuran core with acetamido and benzyloxycarbonyl (Cbz) protecting groups.

- Synthesis : Prepared via coupling of tert-butyl Cbz-L-tyrosinate with methyl 2-acetamidoacrylate, yielding 14% after flash chromatography .

- Key Properties: NMR: Distinct signals for tert-butyl (δ 1.39–1.52 ppm) and aromatic protons (δ 6.99–7.31 ppm) . Stability: The benzofuran and Cbz groups may reduce solubility in polar solvents compared to the 3-cyanophenoxy analog.

- Applications : Likely used in peptide modifications due to dual protective groups .

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structure : Methyl ester with a 4-nitrophenyl substituent.

- Synthesis: Derived from etherification using methanol and thionyl chloride, followed by nitro reduction to an amino group .

- Key Properties: Reactivity: The nitro group enables reduction to an amine (Stage 3 in synthesis), whereas the cyano group in the target compound may undergo hydrolysis or nucleophilic addition. Solubility: Methyl esters are more prone to hydrolysis than tert-butyl esters, limiting their utility in prolonged reactions .

(S)-Tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

- Structure: Indole substituent replaces 3-cyanophenoxy, with a hydrochloride salt form.

- Commercial Availability : Offered by ECHEMI with verified suppliers, indicating industrial relevance .

- Key Properties: Biological Activity: The indole moiety may enhance binding to biological targets (e.g., serotonin receptors) compared to the non-aromatic cyano group. Solubility: Hydrochloride salt improves aqueous solubility, unlike the neutral tert-butyl ester in the target compound .

Tert-butyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

- Structure : Brominated indole substituent (CAS 1922840-22-9) .

- Key Properties: Reactivity: Bromine allows for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in the target compound offers different reactivity (e.g., nitrile-to-amide transformations). Steric Effects: Bulkier indole substituent may hinder crystallization compared to the planar 3-cyanophenoxy group .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The tert-butyl ester group in the target compound and its analogs enhances stability, enabling multi-step syntheses without premature hydrolysis .

- Substituent Effects: Electron-withdrawing groups (e.g., cyano, nitro) increase electrophilicity at the ester carbonyl, aiding nucleophilic attacks. Aromatic substituents (indole, benzofuran) may confer biological activity but reduce solubility compared to smaller groups like cyano .

- Industrial Relevance: Commercial availability of indole analogs highlights demand for amino esters in drug discovery .

Biological Activity

Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, an amino group, and a cyanophenoxy moiety. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 262.3043 g/mol

- Solubility : Soluble in organic solvents, moderate stability under standard conditions

The compound's structure allows it to act as a versatile building block in drug development, particularly due to its potential interactions with biological targets.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit specific enzymes, which may also apply to this compound.

- Receptor Modulation : The compound might interact with various receptors, potentially modulating their activity.

- Cellular Pathway Interference : It may influence cellular signaling pathways, although specific pathways for this compound remain to be fully elucidated.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties, similar to other compounds in its class. The exact mechanisms are still under investigation but may involve the induction of apoptosis in cancer cells.

- Enzyme Interaction Profiles : Interaction studies are crucial for understanding the mechanism of action. For instance, compounds structurally related to this compound have shown varying degrees of inhibition against specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate | CHNO | Similar structure but different cyanophenoxy position | Potentially similar biological effects |

| Tert-butyl 3-(2-cyanoethoxy)propanoate | CHNO | Contains an ethoxy group instead of an amino group | Varying enzyme inhibition |

| Tert-butyl 2-amino-3-tert-butoxypropanoate | CHNO | Features a tert-butoxy group | Different solubility and reactivity |

This table illustrates the structural diversity among related compounds and highlights the unique properties of this compound.

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry. Its unique structural features suggest potential applications in therapeutic areas such as cancer treatment and metabolic disorders. Future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the precise mechanisms of action at the molecular level.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Optimization of Derivatives : Synthesizing and testing analogs to enhance biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate, and how can reaction efficiency be validated?

- Methodological Answer: A viable synthetic approach involves coupling tert-butyl amino-protected intermediates with cyanophenoxy moieties under mild basic conditions. For validation, monitor reaction progress via TLC or HPLC, and confirm product identity using H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with established analogs (e.g., tert-butyl 3-(4,6,6-trimethyl-2-oxo-3-phenyloctahydrobenzo[d]oxazol-4-yl)propanoate) to verify structural integrity . Optimize yields by adjusting catalysts (e.g., 4CzIPN) and reaction solvents (e.g., DCM under inert atmospheres) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer: Use a combination of analytical techniques:

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy: Confirm stereochemistry via H NMR (e.g., coupling constants for adjacent protons) and C NMR (e.g., carbonyl resonances at ~170 ppm). Compare IR spectra (e.g., C≡N stretch at ~2240 cm) with NIST reference data .

- Mass Spectrometry: Validate molecular weight using HRMS (e.g., [M+H] ion) and compare with theoretical values .

Q. What storage conditions are optimal for maintaining the compound’s stability?

- Methodological Answer: Store tert-butyl derivatives at ≤ -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Use amber vials to minimize photodegradation, especially if the compound contains light-sensitive functional groups (e.g., cyano or phenoxy moieties) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Methodological Answer: Conduct a Design of Experiments (DoE) to evaluate variables:

- Catalyst Loading: Test 4CzIPN (0.5–5 mol%) under blue LED irradiation to enhance photoinduced coupling efficiency .

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF vs. DCM) to balance reaction rate and Boc-group stability.

- Temperature Control: Perform reactions at 0–25°C to minimize side reactions (e.g., tert-butyl ester cleavage). Monitor by in-situ FTIR for real-time analysis of intermediate formation .

Q. What strategies are effective for resolving enantiomers of this compound?

- Methodological Answer: Utilize chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and hexane/isopropanol mobile phase. For preparative separation, employ simulated moving bed (SMB) chromatography. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral shift reagents in H NMR .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer: Cross-validate using multiple techniques:

- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane).

- 2D NMR: Apply HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity.

- Computational Modeling: Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Data Contradiction Analysis

Q. How can discrepancies in melting points or spectral data between synthesized batches be systematically investigated?

- Methodological Answer:

- Batch Comparison: Analyze impurities via LC-MS to identify byproducts (e.g., de-Boc derivatives or cyanophenoxy hydrolysis products).

- Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points.

- Replicate Experiments: Repeat syntheses under controlled conditions (e.g., humidity <30%) to isolate environmental variables .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Respiratory Protection: Use NIOSH-approved N95/P99 respirators when handling fine powders to avoid inhalation .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Avoid drain disposal due to potential environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.